2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

Catalog No.
S1901284
CAS No.
56704-30-4
M.F
C8H6Cl2N2
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

CAS Number

56704-30-4

Product Name

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

IUPAC Name

2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C8H6Cl2N2/c1-4-5(2)7(9)12-8(10)6(4)3-11/h1-2H3

InChI Key

RKAFKNVKTHACRN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=C1C#N)Cl)Cl)C

Canonical SMILES

CC1=C(C(=NC(=C1C#N)Cl)Cl)C

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions, methyl groups at the 4 and 5 positions, and a cyano group at the 3 position. Its molecular formula is C8H6Cl2N2C_8H_6Cl_2N_2 and it has a molar mass of approximately 201.05 g/mol. This compound exhibits unique properties due to its structural features, making it relevant in various chemical and biological contexts.

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, leading to the synthesis of more complex molecules.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.

These reactions highlight its versatility as a building block in organic synthesis .

The compound has shown potential biological activity, particularly as a selective modulator of muscarinic receptors. Specifically, it has been noted for its role as a positive allosteric modulator for muscarinic receptor subtype 4 (M4), which is significant in neurological research and potential therapeutic applications for conditions like schizophrenia .

Studies have indicated that derivatives of this compound may also exhibit herbicidal properties and influence plant growth, suggesting its utility in agricultural applications .

Various synthesis methods have been developed for producing 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile:

  • Chlorination: Starting from 4,5-dimethylpyridine, chlorination can be performed using chlorine gas or chlorinating agents to introduce chlorine at the desired positions.
  • Cyanation: The introduction of the cyano group can be achieved through nucleophilic substitution reactions with cyanide sources.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps including acylation followed by cyclization or substitution reactions to build the final structure .

The compound finds applications across various fields:

  • Pharmaceuticals: Its role as a muscarinic receptor modulator makes it a candidate for drug development targeting neurological disorders.
  • Agriculture: Potential use as a herbicide or plant growth regulator highlights its relevance in agricultural chemistry.
  • Organic Synthesis: As an intermediate, it serves as a precursor for synthesizing more complex organic molecules .

Interaction studies have focused on understanding how 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile interacts with biological systems. Research indicates that its binding affinity to muscarinic receptors can lead to significant physiological effects. Additionally, studies on its interactions with other chemical agents reveal insights into its reactivity and potential pathways for degradation or transformation in biological systems .

Several compounds share structural similarities with 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2,5-Dichloro-4,6-dimethylnicotinonitrileChlorine at 2 and 5 positionsActive as a selective M4 receptor modulator
2-Chloro-4-methylpyridine-3-carbonitrileChlorine at position 2Exhibits different reactivity patterns
4-Chloro-3-cyanopyridineChlorine at position 4Different biological activity profile
2-Methyl-5-chloropyridineChlorine at position 5Varies in reactivity due to methyl substitution

The unique combination of chlorine and methyl groups in specific positions of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile contributes to its distinct chemical behavior and biological activity compared to these similar compounds .

IUPAC Naming and Substituent Prioritization

The IUPAC name adheres to substitutive nomenclature principles, where the pyridine ring acts as the parent structure. The numbering system prioritizes the nitrogen atom (position 1) and functional groups in descending order of priority.

Key Naming Rules:

  • Principal Functional Group: The nitrile (-C≡N) at position 3 is assigned the suffix carbonitrile.
  • Substituent Positioning:
    • Chlorine atoms occupy positions 2 and 6.
    • Methyl groups are attached at positions 4 and 5.
  • Locant Assignment: Numbers are assigned to minimize the highest substituent locant.
SubstituentPositionFunctional Group Priority
Chlorine2, 6Halogens (after nitrile)
Methyl4, 5Alkyl groups (lowest)
Nitrile3Highest priority

This numbering ensures clarity in describing regioselective reactions.

Structural and Electronic Features

The pyridine ring’s electron-deficient nature (due to nitrogen’s electronegativity) is further modulated by substituents:

  • Chlorine (Electron-Withdrawing): Enhances electrophilic substitution at the 3- and 5-positions.
  • Methyl Groups (Electron-Donating): Stabilize adjacent positions via inductive effects, directing reactivity.
  • Nitrile Group: Acts as a strong electron-withdrawing meta-director, critical for further functionalization.

Structural Significance:The compound’s symmetry (2,6-dichloro and 4,5-dimethyl) simplifies synthetic routes by reducing steric hindrance during substitutions.

XLogP3

3.2

Wikipedia

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

Dates

Modify: 2024-04-15

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